![molecular formula C18H16N2O3S2 B2949569 2-[(3-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 338965-95-0](/img/structure/B2949569.png)
2-[(3-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Description
The compound “2-[(3-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C24H18F3N3O3S2 . It’s part of the thiazole family, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring system containing a sulfur atom and two nitrogen atoms . The thiazole ring is a common and integral feature of a variety of natural products and medicinal agents .Physical And Chemical Properties Analysis
This compound has a molecular weight of 517.5 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the data I have.Future Directions
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common structural motif in many biologically active molecules. Thiazole-containing compounds have been known to interact with a variety of biological targets, including enzymes and receptors .
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Thiazole derivatives have been implicated in a wide range of biological processes .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. These properties are often determined by the compound’s chemical structure and can be influenced by factors such as its size, polarity, and stability .
properties
IUPAC Name |
2-(3-methylphenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-13-6-5-9-15(10-13)25(22,23)12-17(21)20-18-19-16(11-24-18)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESSENJYHZDNEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
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